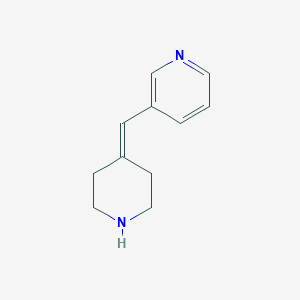

3-(Piperidin-4-ylidenemethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(piperidin-4-ylidenemethyl)pyridine |

InChI |

InChI=1S/C11H14N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,8-9,12H,3-4,6-7H2 |

InChI Key |

FRNVSEUBIIJSNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=CC2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 3-(Piperidin-4-ylidenemethyl)pyridine, ¹H and ¹³C NMR spectra would provide a definitive map of the molecule's proton and carbon framework. The regiochemistry is confirmed by identifying the specific substitution pattern on both the pyridine (B92270) and piperidine (B6355638) rings through the chemical shifts and coupling patterns of the signals.

¹H NMR Spectroscopy: The proton spectrum would be expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the vinylic proton. Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling constants revealing their relative positions. The protons on the saturated piperidine ring would be found in the aliphatic region (δ 1.5-3.5 ppm). The unique vinylic proton at the ylidene bridge would likely appear in the olefinic region (δ 5.0-6.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate at lower field (δ 120-150 ppm) compared to the aliphatic carbons of the piperidine ring (δ 25-55 ppm). The carbons involved in the double bond (C=C) would have characteristic shifts in the olefinic region (δ 110-140 ppm).

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further establish the connectivity between protons and carbons, confirming the structural assignment. nih.govdocumentsdelivered.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Pyridine H-2, H-6 | ~8.4-8.6 | Pyridine C-2 | ~150 |

| Pyridine H-4, H-5 | ~7.2-7.7 | Pyridine C-6 | ~148 |

| Vinylic C=CH | ~6.2 | Pyridine C-4 | ~135 |

| Piperidine N-H | Broad signal | Pyridine C-5 | ~123 |

| Piperidine CH₂ (adjacent to N) | ~3.0-3.2 | Pyridine C-3 | ~133 |

| Piperidine CH₂ (adjacent to C=C) | ~2.4-2.6 | Piperidinylidene C=C | ~140 |

| Vinylic C=CH | ~120 | ||

| Piperidine C (adjacent to N) | ~45 | ||

| Piperidine C (adjacent to C=C) | ~35 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

For this compound, a successful crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C=C, C-H) and bond angles, confirming the molecular geometry.

Conformation: The definitive conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the pyridine ring with respect to the piperidine ring. nih.gov

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding (involving the piperidine N-H) or π-π stacking interactions between pyridine rings.

While a specific crystal structure for the parent compound this compound is not detailed in the available literature, analysis of related structures, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, demonstrates that the piperidine ring typically adopts a chair conformation. nih.gov In the case of the target compound, the presence of bulky substituents on the pyridine ring could influence the dihedral angle between the plane of the pyridine ring and the piperidine ring system. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum would be expected to show characteristic absorption bands. For instance, the N-H stretch of the secondary amine in the piperidine ring would typically appear as a medium-intensity band around 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. aps.orgnih.gov The C=C stretching vibration of the ylidene group and the C=C/C=N ring stretching vibrations of the pyridine ring would be observed in the 1500-1650 cm⁻¹ region. pw.edu.pl

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring "breathing" modes of the pyridine ring are often strong in the Raman spectrum, appearing in the 990-1050 cm⁻¹ range. nih.gov The C=C double bond stretch would also be Raman active.

Together, the IR and Raman spectra provide a unique "molecular fingerprint," which can be used to identify the compound and assess its purity.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 2960 | IR, Raman |

| C=C Stretch | Alkene (Ylidene) | 1640 - 1680 | IR, Raman |

| C=C, C=N Ring Stretches | Pyridine Ring | 1450 - 1610 | IR, Raman |

| Ring Breathing | Pyridine Ring | 990 - 1050 | Raman |

| C-N Stretch | Piperidine/Pyridine | 1250 - 1350 | IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition and, consequently, its exact molecular formula.

For this compound, with a molecular formula of C₁₁H₁₄N₂, the expected monoisotopic mass of the neutral molecule is approximately 174.1157 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecular ion, [M+H]⁺. HRMS would measure the m/z of this ion with high precision (typically to four or five decimal places). For C₁₁H₁₅N₂⁺, the calculated exact mass is 175.1230. uni.lu An experimental measurement matching this value would provide unambiguous confirmation of the molecular formula. uni.lu

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to higher energy, the molecular ion can break apart into smaller, characteristic fragment ions. A plausible fragmentation pathway for this compound could involve:

Cleavage of the piperidine ring: Loss of alkyl fragments from the saturated ring.

Benzylic-type cleavage: Scission of the bond between the piperidine ring and the methylidene bridge, leading to the formation of a stable pyridinylmethyl cation or a piperidinylidene radical cation.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂ |

| Monoisotopic Mass | 174.11569 Da |

| Ion Observed (ESI-TOF) | [M+H]⁺ |

| Calculated m/z for [C₁₁H₁₅N₂]⁺ | 175.12297 |

Q & A

Q. What are the common synthetic routes for 3-(Piperidin-4-ylidenemethyl)pyridine, and how is its purity validated?

The synthesis typically involves coupling reactions with pyridine derivatives and piperidine scaffolds. For example, tert-butyl-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with sodium bicarbonate to isolate the free base. Purification via silica gel column chromatography (e.g., acetone/hexanes gradients) ensures high purity (>99%). Validation employs H/C NMR, mass spectrometry (APCI-MS), and elemental analysis to confirm structure and purity .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- NMR Spectroscopy : H NMR (500 MHz) resolves olefinic protons (δ ~6.40 ppm) and aromatic signals (δ 6.87–8.77 ppm). C NMR confirms sp-hybridized carbons (δ 120–160 ppm).

- Mass Spectrometry : APCI-MS detects molecular ions (e.g., M+ = 421.2) and fragmentation patterns.

- Chromatography : HPLC or TLC monitors reaction progress, while column chromatography isolates intermediates .

Q. What safety protocols are essential when handling this compound?

Refer to MSDS guidelines for pyridine derivatives:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store in airtight containers away from oxidizers. Emergency measures include rinsing exposed areas with water for 15+ minutes and seeking medical attention for ingestion/inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

- Catalysis : Triethylamine (TEA) facilitates carbamate formation in coupling reactions (64% yield).

- Temperature Control : Room-temperature stirring minimizes side reactions during deprotection.

- Scaling : Maintain stoichiometric ratios (e.g., 1:1 for carbamate reagents) to avoid excess reagent carryover .

Q. How do researchers resolve discrepancies in spectral data caused by tautomerism or impurities?

- Tautomer Analysis : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to identify dominant tautomers.

- Impurity Profiling : Use high-resolution MS or LC-MS to detect byproducts (e.g., incomplete deprotection).

- Crystallography : Single-crystal X-ray diffraction (as in CSD entries for analogous pyridinium salts) clarifies molecular geometry .

Q. What strategies stabilize this compound against oxidative degradation?

Q. How is this compound utilized in designing enzyme inhibitors, and what bioactivity data exist?

this compound serves as a scaffold for endocannabinoid hydrolase inhibitors (e.g., PF-7845yne). Biological assays show IC values in nanomolar ranges, validated via competitive binding studies and kinetic analysis. Structural modifications (e.g., pyridazin-3-yl carbamates) enhance selectivity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction pathways.

- PubChem Data : Leverages canonical SMILES and InChI keys to cross-validate computational results .

Data Contradiction and Analysis

Q. How should researchers address conflicting solubility reports for this compound?

- Empirical Testing : Perform solubility screens in DCM, DMSO, and aqueous buffers (pH 1–14).

- Literature Cross-Reference : Compare with structurally similar compounds (e.g., 3-phenylpiperidine derivatives) to identify trends.

- Documentation : Report solvent purity and temperature conditions, as impurities can drastically alter solubility .

Q. What analytical approaches validate the absence of toxic byproducts in scaled-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.